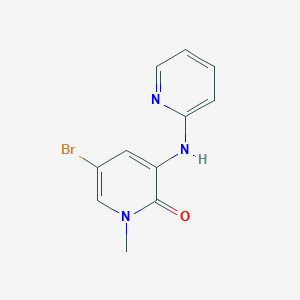
4-Cyano-2,5-difluorobenzylamine
Overview
Description
4-Cyano-2,5-difluorobenzylamine is an organic compound with the molecular formula C8H6F2N2. It is a derivative of benzonitrile, characterized by the presence of amino and difluoromethyl groups on the benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2,5-difluorobenzylamine typically involves multiple steps. One common method starts with the nitration of 2,5-difluorotoluene to form 2,5-difluoronitrotoluene. This intermediate is then reduced to 2,5-difluoroaniline, which undergoes a Sandmeyer reaction to introduce the cyano group, resulting in this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of advanced catalytic processes to ensure high yield and purity. For example, the use of nitrile oxidoreductase enzymes can facilitate the conversion of 2,5-difluorobenzonitrile to this compound under mild conditions, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2,5-difluorobenzylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as Raney nickel or palladium on carbon are often used in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: 4-Nitromethyl-2,5-difluorobenzonitrile.
Reduction: 4-Aminomethyl-2,5-difluorobenzylamine.
Substitution: This compound derivatives with various substituents replacing the fluorine atoms.
Scientific Research Applications
4-Cyano-2,5-difluorobenzylamine is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active compounds.
Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-2,5-difluorobenzylamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of the amino and difluoromethyl groups allows it to form strong interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorobenzonitrile
- 4-Amino-2,5-difluorobenzonitrile
- 2,5-Difluoroaniline
Uniqueness
4-Cyano-2,5-difluorobenzylamine is unique due to the presence of both amino and difluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
4-(aminomethyl)-2,5-difluorobenzonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H,3,11H2 |
InChI Key |
NECALKJWFVLEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)F)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
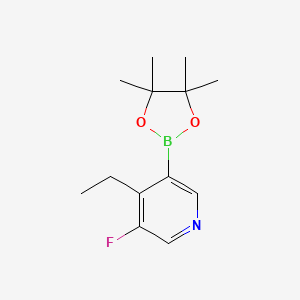
![1h-Isoindole,6-bromo-4-fluoro-2,3-dihydro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B8494307.png)
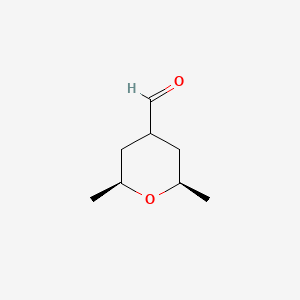

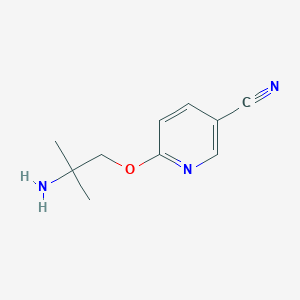

![1-Naphthalenecarboxamide, 6-[(2-amino-4-pyrimidinyl)oxy]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B8494360.png)
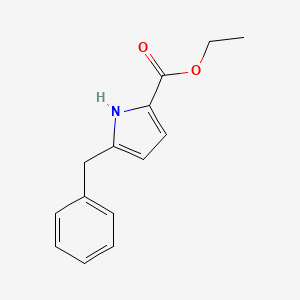
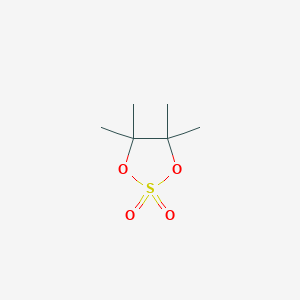
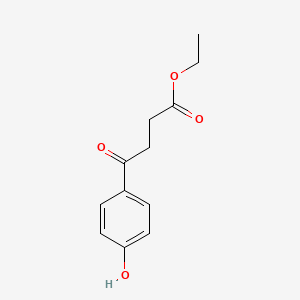

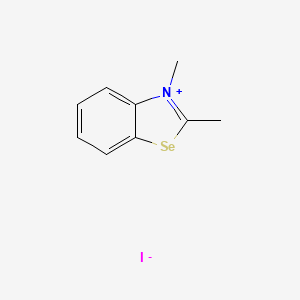
![2-Propenoic acid, (1S)-1-[(phenylmethoxy)methyl]-2-propen-1-yl ester](/img/structure/B8494391.png)
